1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea
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Description
The compound “1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a p-tolyl group, which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .
Scientific Research Applications
Complexation-Induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas demonstrate a unique ability to unfold and form multiply hydrogen-bonded complexes. This process, studied in detail through X-ray crystallographic analyses and 1H NMR solution studies, reveals the potential for these compounds in self-assembly applications and as a mimicry of the peptide helix-to-sheet transition. Such unfolding and dimerization capabilities are indicative of their role in developing robust, sheetlike, sextuply hydrogen-bonded complexes, presenting a novel avenue for materials science and nanostructure fabrication (Corbin et al., 2001).
Dimerization via Quadruple Hydrogen Bonding
Ureidopyrimidones, similar to the chemical structure of interest, show strong dimerization capabilities in both solid states and solution through a donor-donor-acceptor-acceptor (DDAA) array of hydrogen bonding sites. This characteristic emphasizes the potential of such compounds in constructing supramolecular structures and materials, leveraging the high dimerization constant for advanced molecular engineering (Beijer et al., 1998).
Biological Monitoring and Metabolite Analysis
In the realm of toxicology and environmental monitoring, the analysis of metabolites derived from similar pyrimidinyl compounds, such as pirimicarb, underscores the importance of these compounds in understanding exposure and metabolic pathways in humans. Studies detail the detection and quantification of major metabolites in human urine, providing insights into the biotransformation and potential health implications of exposure (Hardt et al., 1999).
Insights into Molecular Structure and Reactivity
Research focusing on the synthesis and characterization of pyrimidines and their derivatives offers valuable information on their molecular structure, reactivity, and potential applications. These insights contribute to a broader understanding of their role in medicinal chemistry, agrochemicals, and material science, guiding future research and application development (Landor et al., 1989).
Properties
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-5-7-13(8-6-11)20-16(22)17-10-14-9-12(2)18-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,17,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJLYJOKWHDTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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